GSK-2586881 -

GSK-2586881

Catalog Number: EVT-269952
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Last updated: 9/28/2015).
Overview

GSK-2586881 is a recombinant human angiotensin-converting enzyme 2, developed primarily for the treatment of pulmonary arterial hypertension. This compound aims to address the impaired activity of angiotensin-converting enzyme type 2 in patients suffering from this condition. The clinical studies conducted thus far have focused on evaluating its safety, tolerability, and potential effects on cardiopulmonary hemodynamics in individuals with pulmonary arterial hypertension.

Source and Classification

GSK-2586881 was developed by GlaxoSmithKline and classified as a therapeutic agent targeting the renin-angiotensin system. It is specifically designed to enhance the activity of angiotensin-converting enzyme 2, which plays a crucial role in regulating blood pressure and fluid balance. The compound has been evaluated in several clinical trials, including a Phase IIa study that assessed its pharmacokinetics and pharmacodynamics in patients with pulmonary arterial hypertension .

Synthesis Analysis

Methods

The synthesis of GSK-2586881 involves recombinant DNA technology to produce the angiotensin-converting enzyme 2 protein. This process typically includes:

  1. Gene Cloning: The gene encoding human angiotensin-converting enzyme 2 is cloned into an expression vector.
  2. Transformation: The vector is introduced into suitable host cells (often Chinese hamster ovary cells) for protein expression.
  3. Protein Expression: The host cells are cultured under conditions that promote the production of the recombinant protein.
  4. Purification: The expressed protein is harvested and purified using techniques such as affinity chromatography and size-exclusion chromatography to ensure high purity and activity.

Technical Details

The purification process must be meticulously controlled to maintain the functional integrity of the recombinant protein. Analytical methods such as mass spectrometry and high-performance liquid chromatography are often employed to confirm the identity and purity of GSK-2586881.

Molecular Structure Analysis

Structure

GSK-2586881 consists of a single polypeptide chain that mimics the natural angiotensin-converting enzyme 2 structure. Its molecular weight is approximately 100 kDa, which is typical for glycosylated proteins. The structure features:

  • Active Site: Contains residues critical for catalysis and substrate binding.
  • Glycosylation Sites: Essential for stability and activity in vivo.

Data

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interaction with substrates like angiotensin II.

Chemical Reactions Analysis

Reactions

GSK-2586881 primarily functions by catalyzing the conversion of angiotensin II into angiotensin (1-7) and angiotensin (1-5), which are vasodilatory peptides. This reaction plays a significant role in modulating blood pressure and vascular tone.

Technical Details

The enzymatic activity can be quantified using substrate turnover assays, which measure the rate at which angiotensin II is converted to its metabolites in vitro. These assays help establish the efficacy of GSK-2586881 as a therapeutic agent.

Mechanism of Action

The mechanism of action of GSK-2586881 involves:

  1. Binding to Angiotensin II: GSK-2586881 binds to angiotensin II at its active site.
  2. Catalytic Conversion: Through enzymatic action, it converts angiotensin II into angiotensin (1-7) and angiotensin (1-5), thereby reducing vasoconstriction.
  3. Vasodilation: The resulting increase in vasodilatory peptides leads to improved blood flow and reduced pulmonary vascular resistance.

Data from clinical trials indicate that while GSK-2586881 did not show consistent acute vasodilatory responses, it effectively reduced levels of angiotensin II in plasma .

Physical and Chemical Properties Analysis

Physical Properties

GSK-2586881 is typically presented as a sterile solution for intravenous administration. Its physical properties include:

  • Appearance: Clear, colorless solution.
  • pH: Typically maintained between 6.0 to 7.0 for stability.

Chemical Properties

Chemical properties include:

  • Stability: GSK-2586881 is stable under refrigerated conditions but may degrade at higher temperatures or with prolonged exposure to light.
  • Solubility: Highly soluble in aqueous solutions due to its protein nature.

Relevant analyses include stability studies under various conditions to ensure efficacy during storage and administration.

Applications

GSK-2586881 has potential applications in:

  • Pulmonary Arterial Hypertension Treatment: As a therapeutic option aimed at improving hemodynamics in patients with this condition.
  • Research: Understanding the role of the renin-angiotensin system in cardiovascular diseases.

Ongoing studies aim to further elucidate its long-term benefits and potential applications beyond pulmonary arterial hypertension, including other cardiovascular conditions where angiotensin-converting enzyme 2 activity may be beneficial .

Introduction to GSK-2586881 in the Context of Renin-Angiotensin System (RAS) Modulation

Role of Recombinant Human Angiotensin-Converting Enzyme 2 (rhACE2) in RAS Homeostasis

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and pulmonary homeostasis, traditionally characterized by the ACE/Angiotensin II (Ang II)/Angiotensin II Type 1 Receptor (AT1R) axis, which promotes vasoconstriction, inflammation, fibrosis, and oxidative stress. Counterbalancing this is the ACE2/Angiotensin-(1-7) (Ang 1-7)/Mas receptor (MasR) axis, where ACE2—a transmembrane monocarboxypeptidase—catalyzes the conversion of Ang II to Ang 1-7. This heptapeptide ligand activates MasR, triggering vasodilatory, anti-fibrotic, and anti-inflammatory responses [5] [9]. ACE2 also hydrolyzes Ang I to Ang 1-9, which acts via AT2R to exert protective effects. Thus, ACE2 serves as a central regulatory node that degrades the pathological peptide Ang II while generating cardiopulmonary protective peptides [5] [3].

Table 1: Key RAS Axes and Their Physiological Roles

AxisKey ComponentsPrimary ActionsPathological Effects When Dysregulated
ACE/Ang II/AT1RACE, Ang II, AT1RVasoconstriction, inflammation, fibrosisHypertension, ARDS, cardiac remodeling
ACE2/Ang 1-7/MasRACE2, Ang 1-7, MasRVasodilation, anti-inflammation, anti-fibrosisImpaired organ protection
ACE2/Ang 1-9/AT2RACE2, Ang 1-9, AT2RCardioprotection, organ repairReduced tissue resilience

The equilibrium between these axes is critical. Under physiological conditions, ACE2 maintains RAS homeostasis by limiting Ang II accumulation and promoting Ang 1-7 signaling. However, in diseases like hypertension or acute respiratory distress syndrome (ARDS), ACE2 downregulation disrupts this balance, leading to unchecked Ang II/AT1R dominance [3] [5].

Rationale for Exogenous ACE2 Supplementation in Pathological States

Pathological ACE2 deficiency arises through multiple mechanisms:

  • Transcriptional downregulation: In heart failure and ARDS, reduced ACE2 gene expression diminishes enzymatic activity [5] [6].
  • Proteolytic shedding: Enzymes like ADAM17 cleave membrane-bound ACE2, releasing its soluble ectodomain and reducing tissue-bound activity [5].
  • Viral sequestration: SARS-CoV-2 binding to ACE2 accelerates its internalization and degradation, exacerbating RAS imbalance [9].

This deficiency creates a self-amplifying pathological loop: Unopposed Ang II signaling drives inflammation, endothelial dysfunction, and tissue fibrosis, further suppressing ACE2 expression. In ARDS, lung ACE2 activity decreases by >80%, correlating with elevated Ang II levels and severe hypoxemia [3] [6]. Similarly, heart failure models show ACE2 loss accelerates ventricular remodeling [5]. Exogenous ACE2 supplementation aims to restore enzymatic capacity, breaking this cycle by:

  • Directly degrading Ang II.
  • Generating Ang 1-7 to activate MasR pathways [5] [10].

GSK-2586881 as a Therapeutic Strategy for RAS Imbalance

GSK-2586881 (also known as APN01 or alunacedase alfa) is a purified recombinant human ACE2 (rhACE2) protein produced via Chinese Hamster Ovary (CHO) cell expression. Its 805-amino acid structure mirrors the native human ACE2 ectodomain, preserving catalytic activity while enabling intravenous administration [10] [6]. As a soluble enzyme, it exerts effects via:

  • Catalytic interception: Rapid hydrolysis of circulating Ang II into Ang 1-7.
  • Substrate sequestration: Binding Ang II to limit its bioavailability for AT1R [6] [8].

Table 2: Pharmacodynamic Effects of GSK-2586881 in Clinical Trials

Study PopulationDoseKey RAS Peptide ChangesFunctional Outcomes
Healthy Volunteers0.8 mg/kg IV↓ Ang II (85–90%); ↑ Ang 1-7 (6–8 fold)No significant hemodynamic changes
ARDS Patients (Phase II)0.4 mg/kg IV BID↓ Ang II; ↑ Ang 1-7, ↑ Ang 1-5 (48h duration)Trend toward ↓ IL-6; ↑ Surfactant Protein D
PAH Patients0.1–0.8 mg/kg IVSustained ↓ Ang II; ↑ Ang 1-7No acute hemodynamic changes

In preclinical ARDS models, rhACE2 attenuated lung injury by normalizing the ACE/ACE2 ratio and reducing pulmonary Ang II [3] [6]. In human trials, GSK-2586881 demonstrated target engagement within minutes:

  • Plasma Ang II reductions of 85–90% persisting 24–48 hours.
  • Corresponding increases in Ang 1-7 (6–8 fold) and Ang 1-5 [6] [8] [4].Notably, in a Phase II ARDS trial, these shifts coincided with trends toward reduced interleukin-6 (IL-6) and elevated surfactant protein D, suggesting broader biological effects beyond RAS modulation [6].

Despite these pharmacodynamic effects, GSK-2586881 did not consistently improve acute physiological endpoints like pulmonary vascular resistance in pulmonary arterial hypertension (PAH) or hypoxemia in ARDS in initial trials [4] [8]. This highlights the distinction between molecular target engagement and therapeutic efficacy, potentially reflecting the complexity of RAS dysregulation in advanced disease or the need for chronic dosing to impact vascular remodeling [4] [5].

Properties

Product Name

GSK-2586881

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.